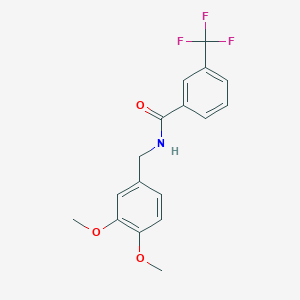

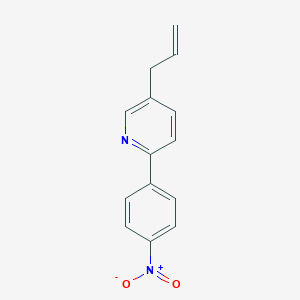

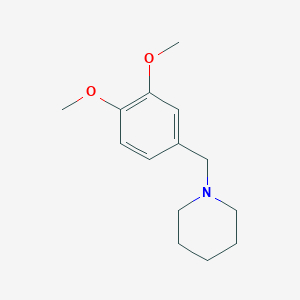

![molecular formula C18H18ClNO2 B5758563 1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5758563.png)

1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one, commonly known as Clomiphene or Clomid, is a non-steroidal fertility drug that is used to stimulate ovulation in women who have difficulty conceiving. It is also used in the treatment of male infertility and hormonal imbalances. Clomiphene works by blocking estrogen receptors in the hypothalamus, which stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation.

Mecanismo De Acción

Clomiphene works by blocking estrogen receptors in the hypothalamus, which leads to an increase in the release of 1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one and LH. 1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one and LH stimulate the ovaries to produce and release mature eggs, which can be fertilized by sperm. Clomiphene also has anti-estrogenic effects in the uterus, which can improve the chances of implantation and pregnancy.

Biochemical and Physiological Effects:

Clomiphene has several biochemical and physiological effects on the body. It increases the levels of 1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one and LH, which stimulate the production of estrogen and progesterone in the ovaries. Clomiphene also has anti-estrogenic effects in the uterus, which can improve the chances of implantation and pregnancy. In men, Clomiphene can increase testosterone levels and improve sperm count and motility.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Clomiphene has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It can be used to induce ovulation in animals for research purposes. However, Clomiphene has limitations as well. It can have variable effects on ovulation induction, and its use may lead to multiple pregnancies, which can complicate research outcomes.

Direcciones Futuras

There are several future directions for research on Clomiphene. One area of interest is the use of Clomiphene in combination with other drugs to improve fertility outcomes. Another area of research is the use of Clomiphene in the treatment of hormonal imbalances and other medical conditions. Additionally, research is needed to better understand the long-term effects of Clomiphene use on fertility and overall health.

Métodos De Síntesis

Clomiphene can be synthesized through a multi-step process involving various chemical reactions. The first step involves the condensation of 4-chloroacetophenone and ethyl-4-aminobenzoate, followed by reduction with sodium borohydride to produce 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. This intermediate is then subjected to a Mannich reaction with formaldehyde and dimethylamine to yield Clomiphene.

Aplicaciones Científicas De Investigación

Clomiphene has been extensively studied for its use in fertility treatments. It has been shown to be effective in inducing ovulation in women with polycystic ovary syndrome (PCOS) and other ovulation disorders. Clomiphene has also been used in combination with other drugs, such as gonadotropins, to increase the success rate of fertility treatments.

Propiedades

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(4-ethoxyanilino)but-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c1-3-22-17-10-8-16(9-11-17)20-13(2)12-18(21)14-4-6-15(19)7-5-14/h4-12,20H,3H2,1-2H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXBMWNSKIHTAJ-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

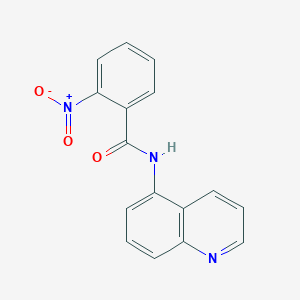

![1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B5758489.png)

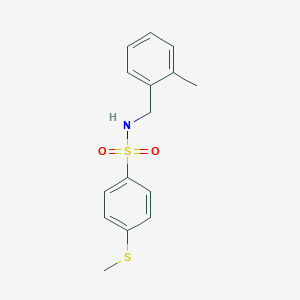

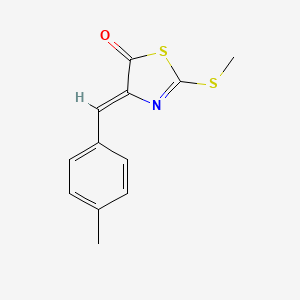

![3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5758492.png)

![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5758559.png)

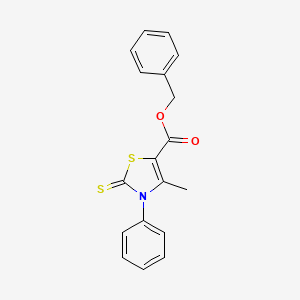

![N-[4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5758574.png)